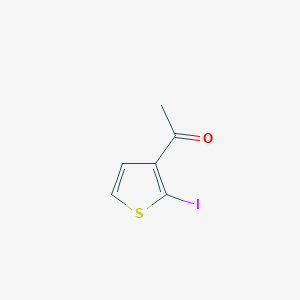

1-(2-Iodothiophen-3-yl)ethanone

Description

1-(2-Iodothiophen-3-yl)ethanone is an organoiodine compound featuring a thiophene ring substituted with an iodine atom at position 2 and an acetyl group (ethanone) at position 2. This structure confers unique electronic and steric properties, making it valuable in synthetic chemistry, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura couplings) and as a precursor for pharmaceuticals or agrochemicals .

Properties

CAS No. |

1956371-36-0 |

|---|---|

Molecular Formula |

C6H5IOS |

Molecular Weight |

252.07 g/mol |

IUPAC Name |

1-(2-iodothiophen-3-yl)ethanone |

InChI |

InChI=1S/C6H5IOS/c1-4(8)5-2-3-9-6(5)7/h2-3H,1H3 |

InChI Key |

YPNOPDDHSUQQNN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(SC=C1)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Iodothiophen-3-yl)ethanone can be synthesized through several methods. One common approach involves the iodination of thiophene derivatives. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide, in an acidic medium. The reaction conditions, including temperature and solvent, can significantly influence the yield and purity of the product .

Industrial Production Methods: Industrial production of 1-(2-Iodothiophen-3-yl)ethanone may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Iodothiophen-3-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: m-Chloroperbenzoic acid in dichloromethane at room temperature.

Reduction: Sodium borohydride in methanol at low temperatures.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

1-(2-Iodothiophen-3-yl)ethanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Iodothiophen-3-yl)ethanone involves its interaction with specific molecular targets. The iodine atom and ethanone group facilitate binding to enzymes and receptors, influencing various biochemical pathways. For instance, its potential anti-inflammatory activity may involve inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1-(2-Iodothiophen-3-yl)ethanone, highlighting differences in substituents, aromatic systems, and physicochemical properties:

Structural and Electronic Differences

- Aromatic System: Thiophene-based analogs (e.g., 1-(4-Iodothiophen-2-yl)ethanone) exhibit enhanced π-electron delocalization compared to phenyl derivatives, influencing reactivity in cross-coupling reactions .

- Substituent Effects: Iodo vs. Chloro: The iodine atom in 1-(2-Iodothiophen-3-yl)ethanone provides superior leaving-group ability compared to chloro analogs (e.g., 1-(2-Chlorophenyl)ethanone), facilitating nucleophilic aromatic substitution .

Physicochemical Properties

- Melting Points: Phenyl derivatives with polar substituents (e.g., 1-(2,4-Dihydroxy-3-iodophenyl)ethanone) exhibit higher melting points (153–156°C) due to hydrogen bonding, whereas thiophene analogs likely have lower melting points .

- Solubility: Thiophene-based compounds generally show better solubility in nonpolar solvents compared to hydroxylated phenyl derivatives .

Research Findings and Gaps

- Safety Data: Limited toxicological data exist for iodinated ethanones, necessitating caution in handling .

- Spectroscopic Characterization: NIST databases provide detailed gas-phase IR and mass spectra for phenyl-iodo ethanones but lack data on thiophene derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.